Home > Products > Screening Compounds P106267 > N-butyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
N-butyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide - 688773-31-1

N-butyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Catalog Number: EVT-2922121
CAS Number: 688773-31-1
Molecular Formula: C14H17N3O3
Molecular Weight: 275.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Compound Description: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a promising anticonvulsant compound. [] It exhibits anticonvulsant activity in mouse models of seizures induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine. [] This suggests its mechanism of action might involve GABAergic, glycinergic, and adenosinergic pathways. []

N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides

Compound Description: This series of compounds represents a group of novel 1-benzyl substituted derivatives synthesized from N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. [] Despite initial promise based on molecular docking studies, these derivatives did not demonstrate significant anticonvulsant activity in the pentylenetetrazole-induced seizures model. [] This research suggests that the cyclic amide fragment of the quinazoline-2,4-dione scaffold plays a crucial role in the anticonvulsant activity. []

N-Allyl-2-[(6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfanyl]acetamide (G721-0282)

Compound Description: G721-0282 is a known inhibitor of chitinase-3-like 1 (CHI3L1). [] Studies demonstrate its anxiolytic-like effects in mice subjected to chronic unpredictable mild stress (CUMS). [, ] This effect is attributed to G721-0282's ability to inhibit CHI3L1-mediated neuroinflammation by downregulating inflammatory proteins and cytokines in the brain. [, ]

6(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones

Compound Description: This series of compounds represents novel triazolyl-quinazolinediones synthesized from different enaminones and 6-hydrazinyl-3-phenylquinazoline-2,4(1H,3H)-dione. [] These compounds were evaluated for their antitumor activity against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines. []

2,6(4-2-Substituted-1,3,5-triazin-1(2H)-yl)-3-phenylquinazoline-2,4(1H,3H)-diones

Compound Description: This series comprises novel triazinyl-quinazolinediones synthesized from reactions involving 1-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-6-yl)thiourea, urea, or guanidine and various enaminones. [] These compounds, along with the triazolyl-quinazolinediones, were part of a study investigating their antitumor potential against HCT116 and HEP-G2 cell lines. []

3-substituted-2-imino-1,3,5-triazin-1(2H)-yl-sulfonyl-phenyl-1-methylquinazoline-2,4(1H,3H)-dione

Compound Description: This series involves another set of triazinyl-quinazolinediones, synthesized by reacting N-(diaminomethylene)-4-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide with various enaminones. [] They were included in the same study as the previously mentioned triazolyl- and triazinyl-quinazolinediones to evaluate their antitumor activities against HCT116 and HEP-G2 cell lines. []

Properties

CAS Number

688773-31-1

Product Name

N-butyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

IUPAC Name

N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Molecular Formula

C14H17N3O3

Molecular Weight

275.308

InChI

InChI=1S/C14H17N3O3/c1-2-3-8-15-12(18)9-17-13(19)10-6-4-5-7-11(10)16-14(17)20/h4-7H,2-3,8-9H2,1H3,(H,15,18)(H,16,20)

InChI Key

LQGRHTLKYVNKML-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.